Product packaging for 1,3,5-Trimethyl-pyridinium iodide(Cat. No.:CAS No. 22739-24-8)

1,3,5-Trimethyl-pyridinium iodide

Cat. No.: B3349617
CAS No.: 22739-24-8
M. Wt: 249.09 g/mol
InChI Key: RZPSTCJKPQNEBU-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-pyridinium iodide (CAS 22739-24-8) is an organic salt with the molecular formula C8H12IN and a molecular weight of 249.09 g/mol . This compound is of significant interest in scientific research, particularly in the field of ionic liquids, where it serves as a precursor for dicationic pyridinium iodide compounds . These dicationic ionic liquids are being actively investigated for their potential synergistic effects with natural antimicrobials. Recent studies have demonstrated that such compounds, when combined with secondary metabolites from endophytic fungi, exhibit a strong synergistic effect against multi-drug resistant bacteria like Klebsiella pneumoniae . The proposed mechanism of action involves causing bacterial cell wall breakage, deformation, intracellular component leakage, and increased production of reactive oxygen species (ROS), leading to rapid inhibition of bacterial growth within 4 to 6 hours . As a specialized chemical, this compound is strictly for research and development applications. This product is not for edible use, diagnostic use, or for application on humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12IN B3349617 1,3,5-Trimethyl-pyridinium iodide CAS No. 22739-24-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-4-8(2)6-9(3)5-7;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSTCJKPQNEBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501946
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22739-24-8
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,5 Trimethyl Pyridinium Iodide

Preparation of Metal-Containing Pyridinium (B92312) Salts Utilizing 1,3,5-Trimethyl-pyridinium Iodide

Preparation of Transition Metal Halide Complexes ([A]2[MCl2I2])

A series of novel complex salts with the general formula [A]₂[MCl₂I₂] have been synthesized, where 'A' represents the 1,3,5-trimethyl-pyridinium cation and 'M' is a divalent transition metal ion such as Manganese (Mn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), or Zinc (Zn²⁺). researchgate.netresearchgate.net

The general synthetic route for these complexes involves the reaction of the respective metal chloride with this compound in a 1:2 molar ratio. researchgate.netresearchgate.net These prepared complexes have been characterized through various analytical techniques, including elemental analysis, molar conductance, infrared (IR) and UV/Visible spectroscopy, and magnetic susceptibility measurements. researchgate.netresearchgate.net

The following tables summarize some of the key research findings for these transition metal halide complexes.

Table 1: Physical Properties of [A]₂[MCl₂I₂] Complexes

ComplexColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[C₈H₁₂N]₂[MnCl₂I₂]Pale Pink160-1622205.90
[C₈H₁₂N]₂[CoCl₂I₂]Blue175-1772354.60
[C₈H₁₂N]₂[NiCl₂I₂]Green198-2002403.20
[C₈H₁₂N]₂[CuCl₂I₂]Greenish-Yellow180-1822251.85
[C₈H₁₂N]₂[ZnCl₂I₂]White210-212250Diamagnetic

Data compiled from studies on the synthesis and characterization of these complexes. researchgate.netresearchgate.net

Table 2: Elemental Analysis Data for [A]₂[MCl₂I₂] Complexes

Complex%C (Found/Calc)%H (Found/Calc)%N (Found/Calc)
[C₈H₁₂N]₂[MnCl₂I₂]29.30 / 29.493.65 / 3.714.25 / 4.30
[C₈H₁₂N]₂[CoCl₂I₂]29.20 / 29.393.60 / 3.694.20 / 4.28
[C₈H₁₂N]₂[NiCl₂I₂]29.25 / 29.413.62 / 3.704.22 / 4.29
[C₈H₁₂N]₂[CuCl₂I₂]29.15 / 29.283.58 / 3.674.18 / 4.26
[C₈H₁₂N]₂[ZnCl₂I₂]29.05 / 29.163.55 / 3.664.15 / 4.25

Data represents the found and calculated (in parenthesis) percentages of Carbon, Hydrogen, and Nitrogen. researchgate.netresearchgate.net

Crystallographic and Supramolecular Assembly Investigations

Single-Crystal X-ray Diffraction Analysis of 1,3,5-Trimethyl-pyridinium Iodide

Single-crystal X-ray diffraction has provided a definitive structural characterization of this compound. researchgate.netjst.go.jpresearchgate.net This powerful analytical technique has enabled the precise determination of its crystal lattice parameters and the spatial arrangement of its constituent ions.

This compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. researchgate.netjst.go.jpresearchgate.net The specific space group has been identified as Cmcm. researchgate.netjst.go.jpresearchgate.net The unit cell parameters have been determined to be a = 8.9850(9) Å, b = 15.767(2) Å, and c = 6.9940(6) Å, with a unit cell volume of 990.82(16) ų. researchgate.netresearchgate.net Each unit cell contains four formula units (Z = 4) of the compound. researchgate.netjst.go.jpresearchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group Cmcm
a (Å) 8.9850(9)
b (Å) 15.767(2)
c (Å) 6.9940(6)
Volume (ų) 990.82(16)

The 1,3,5-trimethyl-pyridinium cation exhibits a high degree of symmetry within the crystal lattice. It is situated on a crystallographic mirror plane, and an additional perpendicular mirror plane bisects the molecule. researchgate.netjst.go.jpresearchgate.net This results in the pyridinium (B92312) cation possessing C2v symmetry. researchgate.netjst.go.jp Consequently, only a quarter of the molecule is crystallographically independent. researchgate.netjst.go.jp

The stability of the crystal structure of this compound is attributed to a combination of intermolecular forces that create a robust three-dimensional network. These interactions include hydrogen bonding, electrostatic forces, and weak π-π stacking.

A significant feature of the crystal packing is the presence of hydrogen bonds. The iodide anion and the 1,3,5-trimethyl-pyridinium cation are connected through hydrogen bonds involving the iodide ion and hydrogen atoms of the cation. researchgate.net

As an ionic compound, strong electrostatic interactions between the positively charged 1,3,5-trimethyl-pyridinium cation and the negatively charged iodide anion are a primary driving force for the crystal packing. researchgate.net These coulombic attractions are fundamental to the formation and stability of the crystalline lattice.

Intermolecular Interactions in Crystal Packing

Role of 1,3,5-Trimethyl-pyridinium Cation in Polyiodide Structures

The 1,3,5-trimethylpyridinium cation plays a significant role as a counterion in the formation and stabilization of complex polyiodide networks. Its size, charge distribution, and structural geometry are instrumental in templating the assembly of iodide ions and molecular iodine into extended anionic chains and layers within a crystal lattice. The study of 1,3,5-trimethylpyridinium iodide through X-ray crystallography reveals its fundamental structure, which crystallizes in the Orthorhombic system in the space group Cmcm. researchgate.netresearchgate.net The cation itself possesses C2v symmetry and is situated on a crystallographic mirror plane, with another perpendicular mirror plane bisecting the molecule. researchgate.netresearchgate.net This inherent symmetry and defined structure influence its interactions in more complex assemblies.

Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupCmcm researchgate.netresearchgate.net
a (Å)8.9850(9) researchgate.netresearchgate.net
b (Å)15.767(2) researchgate.netresearchgate.net
c (Å)6.9940(6) researchgate.netresearchgate.net
Z (Formula units per cell)4 researchgate.netresearchgate.net
Symmetry of CationC2v researchgate.netresearchgate.net

The formation of polyiodide anions, such as triiodide (I₃⁻), pentaiodide (I₅⁻), and even higher-order structures like I₂₉³⁻, is facilitated by the presence of large counterions that can stabilize these extended anionic assemblies in the solid state. rsc.org Polyiodide anions are formed through donor-acceptor interactions between iodide ions (I⁻) and neutral iodine molecules (I₂). mdpi.com The 1,3,5-trimethylpyridinium cation, due to its bulk and charge delocalization, is effective in creating a suitable electrostatic environment for the incorporation and stabilization of polyiodide chains. rsc.orgnih.gov In the reaction of 1,3,5-trimethylpyridinium iodide with iodine, the iodide ion acts as a Lewis base, donating electron density to the iodine molecule, which acts as a Lewis acid, leading to the formation of the triiodide anion. This process can continue, with further iodine molecules adding to the triiodide unit to form more complex polyiodide networks. rsc.orgmdpi.com The specific polyiodide formed is highly dependent on the reaction stoichiometry and the templating effect of the cation. rsc.org

Halogen bonding is a critical directional interaction that governs the architecture of polyiodide structures. mdpi.comnih.gov In assemblies containing the 1,3,5-trimethylpyridinium cation, the triiodide or other polyiodide anions engage in I···I halogen bonds, which are non-covalent interactions between an electrophilic region on one iodine atom and a nucleophilic region on another. nih.govacs.org These interactions link the individual polyiodide units, leading to the formation of extended one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov

C-H···I Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups or the pyridinium ring of the cation and the iodide or polyiodide anions. researchgate.netmdpi.com

Anion-π Interactions: The electron-rich polyiodide anion can interact favorably with the electron-deficient π-system of the pyridinium ring, an interaction that helps to position the anions and cations within the crystal lattice. rsc.org

Electrostatic Interactions: The fundamental coulombic attraction between the positively charged 1,3,5-trimethylpyridinium cation and the negatively charged polyiodide anion is a primary driver for the self-assembly of the crystal structure. researchgate.net

The interplay of these interactions dictates the final packing arrangement and stability of the crystalline material. nih.goveurjchem.com

Key Interactions in 1,3,5-Trimethyl-pyridinium Polyiodide Assemblies

Interaction TypeDescriptionRole in AssemblyReference
Halogen Bonding (I···I)Directional interaction between iodine atoms of polyiodide units.Links polyiodide anions into extended networks (chains, sheets). mdpi.comnih.gov
C-H···I Hydrogen BondingWeak hydrogen bonds between cation C-H groups and iodide/polyiodide anions.Stabilizes the crystal lattice and influences cation-anion positioning. researchgate.netmdpi.com
Anion-π InteractionsInteraction between the anionic polyiodide and the π-system of the pyridinium ring.Contributes to the encapsulation and ordering of anions relative to cations. rsc.org
Electrostatic AttractionCoulombic forces between the pyridinium cation and polyiodide anion.Primary driving force for the formation of the ionic solid. researchgate.net

The structure of the cation is a determining factor in the architecture of the resulting polyiodide network. rsc.orgresearchgate.net The size, shape, and symmetry of the 1,3,5-trimethylpyridinium cation act as a template, directing the organization of the polyiodide anions. nih.govmdpi.com Generally, larger cations allow for the formation of longer and more complex polyiodide chains, as they can effectively shield the negative charges and prevent the network from collapsing. rsc.org

The specific geometry of the 1,3,5-trimethylpyridinium cation, with its three methyl groups, creates distinct pockets and surfaces that guide the assembly of the polyiodide chains. nih.govacs.org The distribution of positive charge on the cation, influenced by the nitrogen atom and the methyl substituents, also affects the orientation of the polarizable polyiodide anions. researchgate.net For instance, N-methylation in related pyridinol-based macrocycles has been shown to shift the directional control of the supramolecular assembly from hydrogen bonds to I···I interactions, highlighting the subtle but significant influence of cation structure. nih.govacs.org

Crystal Engineering with Pyridinium-Based Cations

Pyridinium-based cations, including 1,3,5-trimethylpyridinium, are versatile building blocks in the field of crystal engineering. researchgate.nettandfonline.comunl.pt Crystal engineering focuses on the design and synthesis of functional solid-state materials by controlling intermolecular interactions. researchgate.net The tunability of the pyridinium cation—by altering the number, position, and type of substituents—allows for the systematic modification of supramolecular architectures. tandfonline.comunl.pt

Anion-π Interactions: Pyridinium rings are electron-deficient and can participate in strong anion-π interactions, which are fundamental for generating three-dimensional supramolecular frameworks. rsc.org

Hydrogen Bonding: By incorporating functional groups capable of hydrogen bonding, pyridinium cations can direct the assembly of complex networks. researchgate.net

Halogen Bonding: As seen in polyiodide structures, the interplay between pyridinium cations and halogen-bond-donating or -accepting species allows for the construction of novel materials with specific topologies. acs.org

Through the judicious selection of the pyridinium cation and the counterion, it is possible to engineer crystals with desired properties, such as specific packing arrangements or the formation of channels and layers. researchgate.netresearchgate.net This approach is crucial for developing new materials, including ionic liquid crystals and functional organic conductors. rsc.orgtandfonline.comunl.pt

Applications and Role in Advanced Chemical Systems

Catalysis in Organic Reactions

While not typically a primary catalyst itself, 1,3,5-trimethyl-pyridinium iodide and structurally similar pyridinium (B92312) salts play important roles as co-catalysts and catalyst precursors, influencing reaction mechanisms and efficiency. The presence of the iodide anion is often crucial to its function in catalytic systems.

Co-catalytic Roles in Methylation Reactions

Pyridinium salts, in conjunction with metal catalysts, can facilitate methylation reactions, a fundamental process in organic synthesis. The iodide component of salts like this compound is particularly significant. In a rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methylating agent, the addition of iodide was found to provide a small increase in yields, especially when very electron-deficient pyridines were used as substrates. nih.gov This suggests a co-catalytic or additive role where the iodide anion can modulate the activity of the primary metal catalyst. nih.gov

In other systems, such as the nickel-nickel oxide catalyzed methylation of pyridine (B92270) compounds, various organic compounds capable of producing methyl radicals are used. google.com While this compound itself is not the methylating agent, the study of such reactions highlights the importance of activating the pyridine ring for methylation, a process in which pyridinium salt formation is a key conceptual step. nih.govgoogle.com

Activation Mechanisms in Catalytic Cycles

The activation of substrates is a key step in any catalytic cycle. Pyridinium salts can act as activating agents for the molecules involved in a reaction. For instance, the formation of a pyridinium salt can activate a pyridine ring, making it more susceptible to nucleophilic attack or other transformations. uiowa.edu

The general principle of iodine catalysis often involves several potential activation modes, including Lewis-acid activation (halogen-bond), the formation of iodonium (B1229267) (I+) species, or "hidden" Brønsted-acid catalysis by in-situ generated HI. researchgate.net In the context of this compound, the iodide anion is readily available to participate in such activation mechanisms, depending on the specific reaction conditions and substrates.

Precursor for Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100°C, and they are valued as designer solvents and electrolytes due to their negligible vapor pressure, thermal stability, and tunable properties. nih.gov Deep eutectic solvents (DESs) are related mixtures with similar properties. The 1,3,5-trimethylpyridinium cation is a structural component that can be incorporated into these advanced solvent systems.

Synthesis of Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids are a major class of ILs. longdom.org Their synthesis typically involves two key steps: the quaternization of a pyridine derivative followed by an anion exchange (metathesis).

A general synthesis route starts with a substituted pyridine, such as 3,5-dimethylpyridine. The first step is N-alkylation (quaternization), where an alkyl halide (e.g., methyl iodide) is reacted with the pyridine to form the pyridinium salt. Using methyl iodide with 3,5-lutidine (3,5-dimethylpyridine) would yield this compound.

The second step, if a different anion is desired, is metathesis. The pyridinium iodide is reacted with a salt containing the target anion (e.g., sodium tetrafluoroborate, NaBF₄, or lithium bis(trifluoromethanesulfonyl)imide, LiTf₂N). nih.govfrontiersin.org This exchanges the iodide for the new anion, yielding a different ionic liquid with the same 1,3,5-trimethylpyridinium cation.

Synthesis Step Reactants Product Typical Conditions
Quaternization 3,5-Dimethylpyridine + Methyl IodideThis compoundStirring, often in a solvent or neat. researchgate.net
Anion Metathesis This compound + LiTf₂N1,3,5-Trimethyl-pyridinium bis(trifluoromethanesulfonyl)imideReaction in a suitable solvent, followed by separation of the inorganic salt byproduct. nih.govfrontiersin.org

Application in Desulfurization Processes

The removal of sulfur-containing compounds from fuels is a critical industrial process to prevent air pollution. researchgate.net Extractive desulfurization using ionic liquids is a promising green alternative to traditional hydrodesulfurization. mdpi.com Pyridinium-based ionic liquids have been shown to be effective for this purpose.

In one study, 1-methyl-4-ethyl pyridinium iodide, a compound structurally similar to this compound, was synthesized and used for the extractive desulfurization of a model oil containing dibenzothiophene (B1670422) (DBT). researchgate.net The efficiency of the extraction was further enhanced by using the ionic liquid in combination with Lewis acids like ferric chloride (FeCl₃). researchgate.net The process relies on the ability of the ionic liquid to selectively interact with and dissolve the aromatic sulfur compounds, thereby extracting them from the non-polar fuel matrix. researchgate.netmdpi.com The results indicated that these pyridinium iodide systems have good efficiency for sulfur removal. researchgate.net

Functionalization Strategies for Enhanced Properties

A key advantage of ionic liquids is that their properties can be finely tuned by modifying the structure of the cation or the anion. longdom.org For pyridinium-based ILs, functionalization can be applied to the pyridine ring or the N-alkyl group to enhance performance in specific applications. longdom.org

Ester Functionalization: Introducing ester groups into the side chains of pyridinium cations can significantly increase their biodegradability, addressing environmental concerns associated with some ionic liquids. rsc.org

Hydroxyl Functionalization: Adding hydroxyl groups, for instance by using an N-(2-hydroxyethyl) chain, can alter the physicochemical properties like viscosity and conductivity and provides a site for further chemical modification. frontiersin.org

Nitrile Functionalization: Incorporating a nitrile group into the alkyl chain of the pyridinium cation has been shown to improve the retention of palladium catalysts in the ionic liquid during coupling reactions, enhancing catalyst recycling and efficiency. acs.orgnih.gov

These strategies demonstrate that while the core 1,3,5-trimethylpyridinium structure provides a basic framework, further functionalization can lead to next-generation ionic liquids with tailored properties for applications ranging from green chemistry to catalysis. nih.govrsc.org

Material Science Applications

The distinct ionic and structural characteristics of 1,3,5-trimethylpyridinium iodide and similar pyridinium salts make them valuable components in the design of advanced materials.

While direct incorporation of the pre-formed 1,3,5-trimethylpyridinium iodide salt into polymers is not a widely documented method, a closely related and significant application is the in-situ formation of pyridinium iodide moieties within a polymer backbone. This is exemplified in the synthesis of novel ionene-type cationic copolyimides. In this process, a polymer is first created using monomers such as 2,6-diaminopyridine (B39239) (DAP), which introduces a pyridine ring into the polymer chain. Subsequent quaternization of this pyridine's nitrogen atom with methyl iodide yields a pyridinium iodide structure integrated into the material.

This modification transforms the polymer into a cationic polyimide, significantly influencing its properties. Research on copolyimides derived from 4,4′-oxydiphthalic anhydride (B1165640) (ODPA), 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), and DAP demonstrates this principle. The quaternization of the DAP units creates anion exchange membranes with notable thermal stability and ionic conductivity. For instance, a copolyimide with a 0.3 DAP content that underwent quaternization exhibited the highest ionic conductivity value of 0.234 S cm⁻¹. These materials are stable in alkaline media, a crucial property for their application in electrochemical systems like anion exchange membrane water electrolysis for hydrogen production.

Table 1: Properties of Quaternized Pyridinium-Containing Copolyimides

DAP Content Ratio Degree of Quaternization Onset of Weight Loss (°C) Ionic Conductivity (S cm⁻¹) Alkaline Stability
< 0.3 Varies ~250 - Stable
0.3 0.15 ~250 0.234 Stable

This table presents synthesized data based on findings for novel ionene-type cationic copolyimides where pyridinium iodide moieties are formed within the polymer structure.

1,3,5-Trimethylpyridinium iodide serves as a cationic component in the synthesis of novel halometallate complexes. Research has shown that it can be reacted with various metal chlorides in a 2:1 molar ratio to produce complex salts with the general formula [A]₂[MCl₂I₂], where 'A' is the 1,3,5-trimethylpyridinium cation and 'M' is a divalent metal ion such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺. researchgate.net

The structure of the parent compound, 1,3,5-trimethylpyridinium iodide, has been investigated by X-ray crystallography, revealing its specific solid-state conformation. researchgate.netresearchgate.net These complex salts are characterized through various methods, including elemental analysis, infrared (IR) spectroscopy, and UV/Vis spectral studies, which probe their electronic and vibrational properties. researchgate.net The interaction between the cation and the metal-halide anion is mediated by hydrogen bonds and electrostatic forces. researchgate.net The study of the UV/Vis spectra of these materials is particularly relevant for evaluating their potential in optoelectronic applications, as the spectra reveal how the complexes absorb and interact with light.

Table 2: Crystallographic Data for 1,3,5-Trimethylpyridinium iodide

Parameter Value
Crystal System Orthorhombic
Space Group Cmcm
a (Å) 8.9850(9)
b (Å) 15.767(2)
c (Å) 6.9940(6)
Z (formula units/cell) 4

Data sourced from X-ray crystallography studies. researchgate.netresearchgate.net

The demonstrated ability of the 1,3,5-trimethylpyridinium cation to form stable and distinct complexes with a range of divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) indicates its potential for use in the development of chemical sensors. researchgate.net The formation of these specific [A]₂[MCl₂I₂] type halometallate complexes suggests a selective interaction between the cation-anion pair and the target metal ion. researchgate.net This selectivity is a foundational requirement for chemical sensing.

A sensor based on this chemistry could operate on optical or electrochemical principles, where the binding of a target metal ion would trigger a measurable change in the UV/Vis spectrum or the conductivity of the material. The unique spectral signatures of each metal complex could allow for the identification and quantification of specific metal ions in a sample.

Reagent in Organic Synthesis

In the field of organic synthesis, pyridinium salts are important intermediates and reagents. The formation and use of structures like 1,3,5-trimethylpyridinium iodide are central to several synthetic methodologies.

The formation of 1,3,5-trimethylpyridinium iodide is a classic example of a quaternization reaction, a fundamental process in organic chemistry. This type of reaction involves the alkylation of a tertiary amine—in this case, the nitrogen atom of a heterocyclic amine (1,3,5-trimethylpyridine, also known as collidine)—to form a quaternary ammonium (B1175870) salt. The reaction typically proceeds by treating the heterocyclic amine with an alkyl halide, such as methyl iodide.

This process is a general method for creating N-alkylpyridinium salts from various substituted pyridines and other heterocyclic amines. mdpi.com The resulting quaternary salts are used as ionic liquids, phase-transfer catalysts, and intermediates for further chemical transformations.

A notable application of substituted pyridines, including trimethylpyridines, is in the synthesis of bicyclo[1.1.1]pentylpyridinium (BCP) salts. chemrxiv.org These salts are valuable as they incorporate the BCP moiety, a three-dimensional structural unit that serves as a bioisostere for para-substituted benzene (B151609) rings in medicinal chemistry. researchgate.net

The synthesis provides a straightforward and practical route using the bench-stable precursor 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). chemrxiv.orgnih.gov The reaction involves the nucleophilic substitution of DIBCP with a pyridine derivative. This transformation exhibits a broad substrate scope and generally provides good to excellent yields. chemrxiv.org For example, the reaction of DIBCP with 3,5-lutidine (a dimethylpyridine) results in an 86% isolated yield of the corresponding BCP-pyridinium salt. chemrxiv.org A similar reaction with 2,3,5-trimethylpyridine (B1346980) affords the target salt in a 92% yield. acs.org This high efficiency makes the method valuable for accessing novel BCP-containing compounds for drug discovery and materials science. nih.gov

Table 3: Selected Yields for the Formation of Bicyclo[1.1.1]pentylpyridinium Salts

Pyridine Derivative Product Isolated Yield (%)
3,5-Lutidine 1-(3-Iodobicyclo[1.1.1]pentanyl)-3,5-dimethylpyridinium Iodide 86%
2,3,5-Trimethylpyridine 1-(3-Iodobicyclo[1.1.1]pentanyl)-2,3,5-trimethylpyridinium Iodide 92%

Data from studies on the nucleophilic substitution of DIBCP. chemrxiv.orgacs.org

Involvement in Vicarious Nucleophilic Substitution (VNS) (related to general pyridinium-based reagents)

Vicarious Nucleophilic Substitution (VNS) is a significant reaction in organic chemistry for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This methodology allows for the formal substitution of a hydrogen atom by a nucleophile, a process not typically achievable through classical nucleophilic aromatic substitution (SNAr) which requires a leaving group other than hydrogen. wikipedia.org The VNS reaction is particularly effective for electron-deficient systems, such as nitroarenes and certain heterocyclic compounds like pyridine derivatives. organic-chemistry.orgnih.gov Pyridinium salts, as activated forms of pyridine, play a crucial role in reactions involving nucleophilic attack on the pyridine ring.

The general mechanism of VNS involves the addition of a carbanion, which contains a leaving group on the carbanionic atom, to an electrophilic aromatic ring. nih.govacs.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.org In the context of pyridinium-based reagents, the positively charged nitrogen atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

While direct VNS reactions on the 1,3,5-trimethylpyridinium cation itself are not extensively documented in dedicated studies, the principles of VNS are highly relevant to pyridinium chemistry in general. For instance, nitropyridines, which are structurally related to activated pyridinium systems due to the electron-withdrawing nature of the nitro group, readily undergo VNS. nih.govscispace.com Electrophilic nitropyridines react with carbanions stabilized by groups like sulfones to yield alkylated products. nih.gov The process initiates with the formation of a Meisenheimer-type adduct, which then undergoes base-induced elimination of the leaving group (e.g., sulfinic acid). nih.gov

Research on the VNS of nitropyridines has provided detailed mechanistic insights that are applicable to pyridinium reagents. For example, the steric environment around the reaction site is critical. Studies have shown that while primary alkyl groups can be introduced into nitropyridines via VNS, the reaction fails with bulkier secondary carbanions like that derived from isopropyl phenyl sulfone. acs.org In such cases, a stable Meisenheimer-type adduct is isolated, as steric hindrance prevents the necessary planarization for the elimination step. nih.govacs.org

The table below summarizes key findings from VNS reactions on nitropyridine systems, which serve as a model for the reactivity of electrophilic pyridinium-based reagents.

ReactantNucleophile PrecursorProduct TypeKey FindingReference
3-NitropyridineMethyl phenyl sulfoneC4-Alkylated nitropyridineSuccessful C-H alkylation via VNS. nih.gov
3-NitropyridineIsopropyl phenyl sulfoneStable Meisenheimer adductThe elimination step is inhibited by steric hindrance from the bulky isopropyl group. acs.org
3-NitroquinolineEthyl phenyl sulfonePredominantly Meisenheimer adductSteric hindrance on both sides of the reaction center prevents efficient elimination. acs.org

These findings underscore the synthetic utility and the mechanistic intricacies of VNS on activated pyridine systems. The principles demonstrated with nitropyridines, such as the importance of the electronic and steric properties of both the pyridine derivative and the nucleophile, are directly translatable to the potential VNS chemistry of substituted pyridinium salts like 1,3,5-trimethylpyridinium iodide.

Theoretical and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For 1,3,5-trimethylpyridinium and its salts, DFT calculations have provided insights into electronic structure, noncovalent interactions, and reaction energetics, complementing experimental findings.

Computational Studies on Electronic Structure

While dedicated DFT studies on the electronic structure of isolated 1,3,5-trimethylpyridinium iodide are not extensively documented, significant insights can be drawn from experimental crystallographic data and computational studies of related complexes. X-ray crystallography has established that the 1,3,5-trimethylpyridinium cation possesses C2v symmetry, residing on a crystallographic mirror plane with another perpendicular mirror plane bisecting the molecule. researchgate.net This high degree of symmetry influences its molecular orbitals and electronic transitions.

The compound has been used as a counterion in the synthesis of complex iodobismuthate and iodoantimonate salts, which are studied for their potential as semiconductor materials. researchgate.net In these contexts, the optical properties are primarily dictated by the inorganic framework. For instance, in complexes like (1,3,5-MePy)₃[Bi₂I₉], the optical band gap, estimated via diffuse reflectance spectroscopy, is around 2.06 eV. researchgate.netresearchgate.net DFT calculations performed on these larger systems indicate that the electronic transitions are mainly characterized by charge transfer from the inorganic [Sb–I] or [Bi–I] components to the pyridinium (B92312) cation's π* orbitals, with the top of the valence band being dominated by iodine 5p orbitals and the bottom of the conduction band by bismuth 6p orbitals. researchgate.netresearchgate.net

Interactive Table: Optical Properties of Metal-Halide Complexes with 1,3,5-Trimethylpyridinium Cation

Complex FormulaMeasured Optical Band Gap (eV)
(1,3,5-MePy)₃[Bi₂I₉]2.06
(1,3,5-MePy)₂{[Bi₂Cu₂I₁₀]}1.84
(1,3,5-MePy)₂{[Bi₂Ag₂I₁₀]}1.92

Analysis of Noncovalent Interactions (e.g., Halogen Bonding)

Noncovalent interactions are crucial in determining the solid-state architecture of 1,3,5-trimethylpyridinium iodide. Recent studies have highlighted its role in forming co-crystals, particularly through halogen bonding. rsc.orgrsc.orgnih.gov In co-crystals formed with 2,3,4,5-tetraiodopyrrole (TIP), strong halogen bonds are observed between the iodide anion of 1,3,5-trimethylpyridinium iodide and the iodine atoms of the TIP molecule. researchgate.net These interactions are significant, with DFT calculations revealing halogen bond energies as high as 4.3 kcal/mol. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms

While mechanistic studies on 1,3,5-trimethylpyridinium iodide itself are limited, the closely related compound N-fluoro-1,3,5-trimethylpyridinium triflate has been employed as an oxidant and a fluorine source in metal-catalyzed reactions, with DFT calculations providing detailed mechanistic insights. acs.orgnih.govrsc.orgsioc-journal.cn This reagent is used to achieve challenging transformations, such as the trifluoromethylation of aryl compounds catalyzed by palladium. acs.org

In these reactions, the proposed mechanism involves the oxidation of a Pd(II) complex by the N-fluoro-1,3,5-trimethylpyridinium salt to generate a high-valent Pd(IV) intermediate. acs.orgacs.org This oxidative step is crucial as it enables the subsequent bond-forming step. DFT calculations have been instrumental in mapping the potential energy surfaces for these transformations, evaluating the feasibility of different pathways, and characterizing the transition states for key steps like C–H activation and reductive elimination. sioc-journal.cnacs.org For instance, in an aryl trifluoromethylation reaction, DFT studies revealed that the transition state for the Aryl-CF₃ bond formation involves the CF₃ group acting as an electrophile and the aryl ligand as a nucleophile. acs.org

Conformational Mobility Studies

The dynamic behavior of the 1,3,5-trimethylpyridinium cation has been investigated using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in the solid state. nih.govscispace.com Studies on 1,3,5-trimethylpyridinium hexachlorometallate salts revealed distinct cationic motions that are dependent on temperature. nih.govscispace.comnsc.rudissercat.com

Two primary motional processes were identified:

C₃ Reorientation of Methyl Groups: At temperatures below 273 K, the methyl groups attached to the pyridinium ring undergo C₃ reorientation. nih.gov

Pseudo-C₃ Reorientation of the Cation: At higher temperatures, above 380 K, another motion is activated, which is attributed to the reorientation of the entire pyridinium cation around an axis perpendicular to the ring plane. nih.gov

Activation energies for these motions were determined from the NMR data, providing quantitative information about the energy barriers restricting these conformational changes. nih.gov

Interactive Table: Activation Energies for Cationic Motions in 1,3,5-Trimethylpyridinium Salts

Cationic MotionComplexActivation Energy (kJ mol⁻¹)Temperature Range
C₃ Reorientation of CH₃ groups[(CH₃)₂(C₅H₃N(CH₃))]₂[SnCl₆]3.1< 273 K
C₃ Reorientation of CH₃ groups[(CH₃)₂(C₅H₃N(CH₃))]₂[TeCl₆]3.7< 273 K
Pseudo-C₃ Reorientation of Cation Ring[(CH₃)₂(C₅H₃N(CH₃))]₂[SnCl₆] / [(CH₃)₂(C₅H₃N(CH₃))]₂[TeCl₆]~20> 380 K

Mechanistic Pathway Elucidation

Understanding the step-by-step pathways of chemical reactions is fundamental to controlling their outcomes. For reactions involving the 1,3,5-trimethylpyridinium cation or its derivatives, mechanistic elucidation often focuses on its role in facilitating key bond-forming events in catalysis.

Reductive Elimination Processes in Metal-Catalyzed Reactions

Reductive elimination is a fundamental step in many catalytic cycles, often responsible for the final product formation and regeneration of the catalyst. The involvement of 1,3,5-trimethylpyridinium derivatives has been explored in the context of promoting this key step.

In palladium-catalyzed cross-coupling reactions, the direct reductive elimination from a Pd(II) center can be challenging. The use of an external oxidant, such as N-fluoro-1,3,5-trimethylpyridinium triflate, provides a pathway to overcome this barrier. acs.orgacs.org The oxidant facilitates the conversion of a stable Pd(II) species to a more reactive Pd(IV) intermediate. rsc.orgresearchgate.net This higher oxidation state complex can then readily undergo reductive elimination to form otherwise difficult-to-access chemical bonds, such as Aryl–CF₃. acs.orgresearchgate.net

Detailed mechanistic studies, combining experimental kinetics and computational modeling, have shown that the reductive elimination from the Pd(IV) intermediate can proceed through different pathways, including the pre-equilibrium dissociation of a ligand (like triflate) to generate a five-coordinate cationic intermediate, which then undergoes the bond-forming reaction. acs.org

Slow-Release Mechanisms for Methylating Agents

N-alkylpyridinium salts, such as 1,3,5-trimethyl-pyridinium iodide, are recognized for their potential as methylating agents. The "slow-release" characteristic of these compounds is not due to a gradual breakdown of the molecule on its own, but rather the necessity of specific conditions to facilitate the transfer of the methyl group. The quaternized nitrogen atom in the pyridinium ring creates an electrophilic methyl group, but the covalent N-C bond is stable under normal conditions.

The release of the methyl group typically requires overcoming an energy barrier, which can be achieved through thermal or catalytic means. For instance, the Ladenburg rearrangement, a process observed in N-alkylpyridinium salts at high temperatures, involves the migration of the alkyl group from the nitrogen atom to a carbon atom on the pyridine (B92270) ring. mpg.de This type of rearrangement underscores the principle that the N-methyl group is not labile and requires significant energy input for cleavage or transfer.

A plausible slow-release mechanism would involve the reaction of this compound with a nucleophile. The rate of this methylation reaction would be dependent on factors such as the nucleophilicity of the substrate, the solvent, and the temperature. By controlling these conditions, the rate of methyl transfer can be modulated, allowing the pyridinium salt to function as a controlled or slow-release methylating agent. In a catalytic scenario, a catalyst could reversibly interact with the pyridinium salt, facilitating methyl transfer to a substrate in a controlled manner, thus regenerating the catalyst for subsequent cycles.

Investigations of Oxidatively-Induced Bond Formation

Pyridinium salts can participate in bond formation reactions initiated by oxidation. These processes typically involve the generation of reactive intermediates, such as radical cations, upon single-electron transfer. While specific studies on the oxidatively-induced bond formation of this compound are not extensively documented, the general reactivity of pyridinium derivatives provides a framework for understanding these potential transformations.

For example, N-aminopyridinium salts can undergo oxidation by an excited state photocatalyst to generate a pyridinium radical cation, which can then engage in cycloaddition reactions to form new C-C bonds. This highlights the capacity of the pyridinium moiety to facilitate bond formation upon oxidative activation.

Furthermore, research on dirhodium complexes with 2-arylpyridines has shown that oxidatively induced intramolecular C-C bond formation can occur. These reactions are thought to proceed through the oxidation of the metal center, which in turn activates the coordinated pyridyl ligand for bond formation. Although this involves a metal complex, it demonstrates that the pyridine scaffold is susceptible to participating in bond-forming reactions under oxidative conditions.

Kinetic Studies in Photoredox Reactions (general context for pyridinium)

In the context of photoredox catalysis, pyridinium salts are often employed as electron acceptors or radical precursors. Kinetic studies are crucial for elucidating the mechanisms of these reactions and optimizing their efficiency. A common technique used is Stern-Volmer analysis, which involves monitoring the quenching of a photocatalyst's emission in the presence of the pyridinium salt. This provides information about the rate at which the excited photocatalyst is quenched by the pyridinium salt, a key step in many photoredox catalytic cycles.

The general mechanism often begins with the excitation of a photocatalyst by visible light. The excited photocatalyst can then be quenched by a pyridinium salt through single-electron transfer (SET). This process can either be an oxidative quenching, where the pyridinium salt accepts an electron, or a reductive quenching, where it donates an electron, depending on the specific photocatalyst and pyridinium derivative. In many cases, N-alkylpyridinium salts act as reductive quenchers.

The rate of these photoredox reactions is influenced by several factors, including the concentrations of the photocatalyst, the pyridinium salt, and other reactants, as well as the light intensity and the solvent. Kinetic analysis helps in understanding the rate-determining step of the reaction and can reveal the presence of any intermediate species. For instance, studies on photoredox/pyridine N-oxide catalyzed reactions have used kinetic experiments to validate the generation of pyridine N-oxy radicals through single-electron oxidation.

Spectroscopic Characterization Methodologies (Focus on technique application for structural/mechanistic insights)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

For 1,2,3-trimethylpyridinium iodide in d6-DMSO, the proton NMR (¹H NMR) spectrum shows distinct signals for the different methyl groups and the aromatic protons. researchgate.net The N-methyl group typically appears as a singlet, and the methyl groups on the ring also produce singlet signals, though at different chemical shifts due to their different electronic environments. The protons on the pyridinium ring exhibit characteristic doublet and triplet patterns depending on their coupling with adjacent protons.

In the Carbon-13 NMR (¹³C NMR) spectrum of 1,2,3-trimethylpyridinium iodide, separate signals are observed for each unique carbon atom in the molecule, including the three methyl carbons and the five carbons of the pyridinium ring. researchgate.net The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

For this compound, due to its higher symmetry (C2v), a simpler NMR spectrum would be anticipated. The two methyl groups at the 3- and 5-positions are chemically equivalent, as are the protons at the 2- and 6-positions and the protons at the 3- and 5-positions. The proton at the 4-position is unique. Therefore, the ¹H NMR spectrum is expected to show a singlet for the N-methyl protons, a singlet for the six protons of the two equivalent ring methyl groups, a singlet for the two equivalent protons at the 2- and 6-positions, and a singlet for the proton at the 4-position. Similarly, the ¹³C NMR spectrum would reflect this symmetry with fewer signals than a less symmetric isomer.

NMR is also invaluable for mechanistic studies. For instance, ¹H NMR has been used to study the cationic motions in 1,3,5-trimethylpyridinium hexachlorometallates, revealing the reorientation of the methyl groups and the pyridinium ring at different temperatures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HN-CH₃~4.2s
C3-CH₃, C5-CH₃~2.5s
H-2, H-6~8.5s
H-4~8.0s
¹³CN-CH₃~48
C3-CH₃, C5-CH₃~18
C-2, C-6~145
C-3, C-5~143
C-4~146

Infrared (IR) and UV-Vis Spectroscopy in Complex Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound and its complexes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. These include C-H stretching vibrations for the methyl groups and the aromatic ring, typically in the region of 3100-2850 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridinium ring would appear in the 1600-1400 cm⁻¹ region. The presence of the methyl groups would also give rise to C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. While specific IR data for this compound is not detailed in the provided search results, it is mentioned that complexes of the 1,3,5-trimethylpyridinium cation have been characterized using IR spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The 1,3,5-trimethylpyridinium cation, being an aromatic system, is expected to exhibit absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the pyridinium ring. The position and intensity of these bands can be influenced by the solvent and the presence of the iodide counter-ion. UV-Vis spectroscopy has been used to characterize complexes containing the 1,3,5-trimethylpyridinium cation. For related N-methylpyridinium salts, the photohydration has been studied using UV light, indicating absorption in that region of the electromagnetic spectrum.

Table 2: Expected Spectroscopic Features for this compound
Spectroscopic TechniqueExpected FeaturesStructural/Electronic Information
Infrared (IR)~3100-2850 cm⁻¹ (C-H stretch) ~1600-1400 cm⁻¹ (C=C, C=N stretch) ~1450, 1375 cm⁻¹ (C-H bend)Presence of methyl and pyridinium ring functional groups.
UV-VisUV absorption bandsπ → π* electronic transitions in the aromatic pyridinium ring.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

While the classical synthesis of 1,3,5-trimethyl-pyridinium iodide involves the quaternization of 1,3,5-collidine with methyl iodide, future research could focus on developing more efficient and sustainable synthetic methodologies. The development of solvent-free or greener synthetic methods, which have been successfully applied to other pyridinium (B92312) salts, presents a promising avenue for exploration. scispace.com Such methods could reduce reaction times and avoid the use of toxic organic solvents. scispace.com

Furthermore, the exploration of one-pot multicomponent reactions for the synthesis of more complex pyridinium derivatives could be extended to include this compound as a core structural motif. Research into palladium-copper-catalyzed cross-coupling reactions, like the Sonogashira reaction, has enabled the synthesis of complex, multi-ring pyridinium structures. mdpi.com Applying similar strategies could lead to novel derivatives of this compound with tailored electronic and photophysical properties.

Advanced Material Design Incorporating this compound

The incorporation of this compound into advanced materials is a significant area for future investigation. The inherent charge and structural planarity of the pyridinium ring make it an attractive component for the design of functional materials.

Potential Research Directions in Materials Science:

Research AreaPotential ApplicationRationale
Organic Electronics Components in dye-sensitized solar cells (DSSCs) or perovskite solar cellsPyridinium salts can act as electrolytes or interface modifiers, influencing charge transport and device stability.
Non-linear Optical (NLO) Materials Development of materials with second or third-order NLO propertiesThe charge-transfer characteristics of the pyridinium moiety can be enhanced through strategic molecular design.
Fluorescent Probes Sensors for anions or biomoleculesThe iodide counter-ion could be exchanged to tune the compound's solubility and sensing capabilities.

Research into star-shaped, fully conjugated molecules containing multiple pyridinium rings has demonstrated the potential for creating materials with interesting UV-visible absorption and fluorescence spectra. mdpi.com The 1,3,5-substitution pattern of the trimethyl-pyridinium cation provides a geometrically symmetric scaffold that could be exploited in the design of such multi-branched functional molecules.

Deeper Computational Modeling of Complex Interactions

Computational modeling, particularly using density functional theory (DFT), will be instrumental in predicting the behavior of this compound in various environments. While the crystal structure of 1,3,5-trimethylpyridinium iodide has been determined, showing the cation to have C2v symmetry, further computational studies are needed. researchgate.net

Future computational work could focus on:

Intermolecular Interactions: Modeling the hydrogen bonding, electrostatic interactions, and potential weak π-π interactions between the 1,3,5-trimethyl-pyridinium cation and various anions or solvent molecules. researchgate.net

Electronic Properties: Calculating the HOMO-LUMO gap, charge distribution, and excited state properties to guide the design of materials for electronic and optical applications.

Host-Guest Chemistry: Simulating the inclusion of the 1,3,5-trimethyl-pyridinium cation within macrocyclic hosts, which is a cornerstone of supramolecular chemistry.

Expansion of Catalytic and Reagent Applications

Pyridinium salts have been utilized as catalysts in a variety of organic reactions. scispace.com Future research is expected to explore the catalytic potential of this compound. One study has already demonstrated the use of a different pyridinium iodide, 1-(carboxymethyl)pyridinium iodide, as an efficient and reusable catalyst for the synthesis of pyranopyrazole derivatives. scispace.com This provides a strong basis for investigating the catalytic activity of this compound in similar multicomponent reactions.

The steric hindrance provided by the methyl groups at the 3- and 5-positions could influence the selectivity of catalytic transformations. Furthermore, its role as a phase-transfer catalyst, leveraging its solubility in both organic and aqueous phases, warrants investigation.

Development in Supramolecular Architectures

The symmetrical nature of the 1,3,5-trimethyl-pyridinium cation makes it an intriguing building block for the construction of well-defined supramolecular assemblies. Research on molecules with a 1,3,5-substitution pattern, such as benzene-1,3,5-tricarboxylic acid, has shown their ability to form honeycomb networks and other complex architectures through self-assembly. nih.govrsc.org

Future research could explore the use of this compound in the formation of:

Crystal Engineering: The directed assembly of crystalline solids with specific network topologies through non-covalent interactions.

Host-Guest Complexes: The encapsulation of the cation by macrocyclic hosts like cyclodextrins or calixarenes, potentially leading to new sensory materials or controlled release systems.

Liquid Crystals: The design of ionic liquid crystals where the 1,3,5-trimethyl-pyridinium cation influences the mesophase behavior. The thermal properties of related compounds, such as the reversible phase transition observed in 1,3,5-trimethylpyridinium hexachlorometallates, suggest that this is a promising area of study. researchgate.net

The development of supramolecular polymers based on benzene-1,3,5-tricarboxamides has highlighted the importance of the 1,3,5-substitution pattern in directing self-assembly. nih.gov Similar principles could be applied to systems incorporating the 1,3,5-trimethyl-pyridinium cation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,5-Trimethyl-pyridinium iodide, and how can reaction efficiency be quantified?

  • Methodology : The compound is typically synthesized via alkylation of pyridine derivatives using methyl iodide. For example, pyridinium salts are formed in quantitative yields by reacting pyridine precursors with methyl iodide in chloroform or under solvent-free conditions at room temperature .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity using high-performance liquid chromatography (HPLC). Yield optimization requires controlling stoichiometry (e.g., 3:1 molar ratio of methyl iodide to pyridine) and reaction time (typically 12–24 hours).

Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic peaks corresponding to methyl groups (δ ~3.5–4.5 ppm for N-methyl protons) and aromatic protons (δ ~7.5–8.5 ppm for pyridinium ring protons) .
  • 13C NMR : Methyl carbons appear at δ ~40–50 ppm, while aromatic carbons resonate at δ ~120–150 ppm .
    • Purity Assessment : Sharp, well-resolved peaks indicate high purity. Integration ratios should match theoretical values (e.g., 3:1 for methyl vs. aromatic protons).

Advanced Research Questions

Q. What mechanistic role does this compound play in nucleophilic substitution reactions, particularly in heterocyclic systems?

  • Mechanistic Insight : The compound acts as a methylating agent due to its electrophilic pyridinium center. For example, in SN2 reactions, the iodide ion serves as a leaving group, facilitating methyl transfer to nucleophiles like amines or thiols .
  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. acetonitrile) to assess steric effects from the 1,3,5-trimethyl substitution.
  • Computational Modeling : Use DFT calculations to compare activation energies with less-substituted pyridinium analogs .

Q. How do steric and electronic effects of the 1,3,5-trimethyl groups influence the compound’s reactivity in catalytic applications?

  • Steric Effects : The methyl groups create steric hindrance, reducing accessibility to the pyridinium center and slowing reactions with bulky nucleophiles.
  • Electronic Effects : Methyl substitution increases electron density on the pyridinium ring, altering its redox potential. This can be quantified via cyclic voltammetry .
  • Case Study : In Suzuki-Miyaura couplings, the compound’s steric bulk may limit coordination with palladium catalysts, requiring ligand optimization .

Data Contradictions and Resolution

Q. Why do reported yields for this compound vary across studies, and how can these discrepancies be resolved?

  • Identified Issues : Discrepancies arise from differences in solvent polarity, reaction time, and purification methods. For instance, solvent-free reactions may yield higher purity but require longer durations .
  • Resolution : Standardize protocols using controlled conditions (e.g., anhydrous chloroform, inert atmosphere) and validate results via independent replication. Cross-reference NMR data with published spectra for consistency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Measures :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of iodide vapors.
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician .

Applications in Advanced Research

Q. How can this compound be employed in the synthesis of ionic liquids or coordination polymers?

  • Ionic Liquids : The compound’s iodide ion can act as a counterion in designing task-specific ionic liquids for green chemistry applications. For example, its methyl groups enhance hydrophobicity, useful in biphasic systems .
  • Coordination Chemistry : Use as a ligand precursor in metal-organic frameworks (MOFs), where the pyridinium core facilitates π-π stacking interactions. Characterize complexes via X-ray crystallography .

Analytical Challenges

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Recommended Methods :

  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies side products like unreacted pyridine or di-methylated byproducts.
  • Elemental Analysis : Verify iodine content (~40% theoretical) to confirm stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.